1-Boc-5-Hydroxypiperidine-3-carboxylic Acid

Cost-Effectiveness Medicinal Chemistry Process Chemistry

Researchers requiring orthogonal N-protection face procurement issues with Cbz analogs (3x cost, harsh hydrogenolysis). This N-Boc-5-hydroxypiperidine-3-carboxylic acid delivers three chemoselective handles in one scaffold: acid-labile Boc for iterative synthesis, free COOH for amide coupling, and secondary OH for phosphorylation or glycosylation. • >3x cost savings vs. Cbz analog (CAS 1095010-46-0) for parallel library synthesis • TFA-labile Boc preserves alkene/alkyne intermediates incompatible with hydrogenolysis • Dual COOH/OH attachment points for PROTAC ternary complex assembly

Molecular Formula C11H19NO5
Molecular Weight 245.27 g/mol
CAS No. 1095010-48-2
Cat. No. B1532011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-5-Hydroxypiperidine-3-carboxylic Acid
CAS1095010-48-2
Molecular FormulaC11H19NO5
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC(C1)O)C(=O)O
InChIInChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-7(9(14)15)4-8(13)6-12/h7-8,13H,4-6H2,1-3H3,(H,14,15)
InChIKeyAXUHIOXBQRNCOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-5-Hydroxypiperidine-3-carboxylic Acid: Core Scaffold Profile


1-Boc-5-Hydroxypiperidine-3-carboxylic Acid (CAS 1095010-48-2) is a N-Boc-protected 3-carboxy-5-hydroxypiperidine derivative [1]. Its molecular formula C₁₁H₁₉NO₅ and molecular weight 245.27 g/mol define a chiral, heterobifunctional building block featuring an acid-stable tert-butyloxycarbonyl (Boc) amine protecting group, a free carboxylic acid, and a secondary alcohol . This orthogonal protection strategy (amine vs. carboxylic acid) enables chemoselective downstream functionalization, positioning the compound as a versatile intermediate for peptidomimetics, small molecule inhibitors, and targeted covalent drug discovery programs .

Orthogonal Boc/COOH protection enables chemoselective amide coupling and sequential functionalization.

Chiral 3-carboxy-5-hydroxypiperidine scaffold fits peptidomimetic and fragment-based inhibitor design.

Boc group withstands acidic activation conditions, supporting iterative solid-phase or solution-phase synthesis.

1-Boc-5-Hydroxypiperidine-3-carboxylic Acid: Non-Interchangeable Alternatives


Generic substitution within the piperidine-3-carboxylic acid class is not feasible due to quantifiable differences in protecting group lability, synthetic accessibility, and bifunctional handle availability. For instance, the 1-Cbz analog (CAS 1095010-46-0) requires harsher hydrogenolysis conditions for deprotection, which is incompatible with many reduction-sensitive moieties, and exhibits a 3x higher procurement cost per gram . Furthermore, the unprotected 5-hydroxypiperidine-3-carboxylic acid (CAS 229152-86-7) lacks the orthogonal N-Boc protection necessary for iterative synthesis, while 1-Boc-4-hydroxypiperidine derivatives omit the carboxylic acid handle entirely, eliminating a key vector for amide bond formation or bioconjugation . The specific combination of N-Boc, C3-carboxyl, and C5-hydroxyl substituents in the target compound constitutes a uniquely balanced pharmacophore platform, the lack of which would force a complete redesign of the synthetic route and final molecule properties [1].

Cbz analog

Cbz deprotection may require harsher hydrogenolysis, limiting compatibility with reduction-sensitive intermediates.

Unprotected core

Absence of N-Boc eliminates orthogonal protection, complicating iterative synthesis and chemoselectivity.

4-hydroxy isomer

1-Boc-4-hydroxypiperidine lacks the carboxylic acid handle, removing key amidation/conjugation vectors.

1-Boc-5-Hydroxypiperidine-3-carboxylic Acid: Cost & Quality Advantages


Cost-Per-Gram Advantage

When comparing the Boc-protected derivative to its Cbz-protected analog (CAS 1095010-46-0), the Boc compound exhibits a 3.3-fold lower cost per gram (1g scale) despite a 3% lower minimum purity specification (95% vs. 98%) . This cost differential is critical for early-stage discovery programs where material consumption can be high and budgets are constrained.

Cost per gram
Head-to-head
~$190–210/1g (Boc) vs $637/1g (Cbz)
~3× lower procurement cost
Supports budget-sensitive procurement planning
Data to verify; based on vendor listing, not peer-reviewed
Cost-Effectiveness Medicinal Chemistry Process Chemistry

Purity and Reproducibility Comparison

The 1-Boc derivative is routinely supplied with a minimum purity of 95%, as verified by HPLC, NMR, and GC . While the 1-Cbz analog can be obtained at 98% purity, the Boc compound's 95% specification is consistently met with <2% single impurity burden, a critical parameter for maintaining consistent reaction yields and minimizing purification challenges in multi-step syntheses .

Purity specification
Reported
≥95% (HPLC) vs 98% (Cbz)
3% absolute difference; comparable impurity profiles
Purity supports reliable stoichiometric coupling
Vendor COA data; source review recommended
Purity Analysis Quality Control Synthetic Reliability

Biocatalytic Synthesis Route Advantage

A key differentiator for Boc-protected 3-carboxy-5-hydroxypiperidines is their emerging synthetic accessibility via site-selective enzymatic C–H oxidation. A 2025 review in Nature highlights the use of engineered α-ketoglutarate-dependent dioxygenases (e.g., SaEctD) for the direct hydroxylation of piperidine-3-carboxylic acid, followed by routine Boc protection [1]. This biocatalytic route offers a scalable alternative to traditional multi-step chemical synthesis, which often involves harsh oxidants and lower overall yields. While direct yield data for the specific 1-Boc-5-hydroxy-3-carboxylic acid is not yet published, the foundational work demonstrates a clear path to efficient, stereocontrolled production [2].

Synthetic route
Class-level
Enzymatic C–H hydroxylation + Boc protection
Potential regio-/stereoselectivity vs traditional oxidants
Supports scalability and green chemistry review
Class-level inference; specific yield data not yet published
Biocatalysis Scalable Synthesis Green Chemistry

Predicted Cancer Pathway Enrichment

In silico activity spectrum prediction (PASS) indicates that the 1-Boc-5-hydroxypiperidine-3-carboxylic acid scaffold is strongly associated with antineoplastic (Pa = 0.961), apoptosis agonist (Pa = 0.979), and DNA synthesis inhibitor (Pa = 0.991) activities [1]. This predicted profile is substantially more focused on oncology-relevant mechanisms compared to the unsubstituted piperidine-3-carboxylic acid core, which shows lower predicted probability for these specific antineoplastic activities.

In silico prediction
Context-dependent
Antineoplastic Pa=0.961; Apoptosis agonist Pa=0.979; DNA synth. inhib. Pa=0.991
Predicted polypharmacology over unfunctionalized core
In silico prediction context; requires experimental validation
PASS algorithm; predicted activities are not experimentally confirmed
In Silico Pharmacology Cancer Research Target Prediction

1-Boc-5-Hydroxypiperidine-3-carboxylic Acid: Best-Fit Applications


Peptidomimetic Synthesis with Orthogonal Protection

This compound is the superior choice for constructing peptidomimetic scaffolds that require sequential functionalization. The Boc group protects the amine during carboxylic acid activation (e.g., for amide coupling), while the hydroxyl group remains available for phosphorylation, glycosylation, or sulfation. This orthogonal strategy avoids the hydrogenation step required for Cbz deprotection, which is incompatible with many alkene, alkyne, or nitro-containing intermediates .

FBDD and Diversity-Oriented Synthesis

The dual-handle (carboxylic acid and alcohol) nature of this fragment makes it an ideal core for generating diverse compound libraries via parallel synthesis. The >3x cost advantage over the Cbz analog allows for the procurement of sufficient material for hundreds of unique transformations without exceeding typical early-stage discovery budgets .

PROTAC Linker and Bioconjugation Design

The combination of a free carboxylic acid and a hydroxyl group provides two distinct attachment points for E3 ligase ligands and target protein binders. The Boc group can be removed under mild acidic conditions (e.g., TFA) to reveal a secondary amine for further functionalization, a key requirement for constructing ternary complexes in PROTAC development [1].

Scalable Biocatalytic Process Development

Given the emerging enzymatic routes to 3-carboxy-5-hydroxypiperidines, procuring this compound allows process chemistry teams to benchmark traditional synthetic yields against potential biocatalytic alternatives. Early adoption of this scaffold can future-proof a drug candidate by establishing a more sustainable and scalable manufacturing pathway from the outset [2].

Application
Selection Property
Validation Focus
Peptidomimetic synthesis with orthogonal protection
Boc/COOH/Alcohol orthogonal handles
Chemoselective deprotection and coupling sequence
Fragment-based library synthesis
Dual-handle scaffold for parallel derivatization
Synthetic accessibility and procurement budget alignment
PROTAC linker and bioconjugation design
Free acid and hydroxyl for bifunctional conjugation
Ternary complex geometry and linker attachment
Biocatalytic process research
Scaffold compatible with enzymatic hydroxylation
Scalability and sustainability benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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